molecular formula C7H13NO2 B1355033 Ethyl pyrrolidine-3-carboxylate CAS No. 72925-15-6

Ethyl pyrrolidine-3-carboxylate

Cat. No. B1355033
Key on ui cas rn: 72925-15-6
M. Wt: 143.18 g/mol
InChI Key: MPEUOPWWEODARH-UHFFFAOYSA-N
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Patent
US05686463

Procedure details

A solution of 1-benzyl-3-carboethoxypyrrolidine (2 g, 8.6 mmol) in ethanol (75 ml) was subjected to hydrogenolysis over Pd(OH)2 on a parr shaker for 48 hr. The catalyst was filtered off, the solvent removed under vacuum, and the residue chromatographed through alumina using dichloromethane/methanol (85:15) as eluant, to give the title product as a clear liquid (0.6 g); δ(60 MHz, CDCl3) 1.20 (3H, t, J=7 Hz, OCH2CH3); 1.70-2.30 (2H, m, CH2); 2.50-3.20 (5H, m, 2×CH2 --N, and CH--CO2Et); 4.10 (2H, q, J=7 Hz, OCH2CH3).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9]1)C1C=CC=CC=1>C(O)C.[OH-].[OH-].[Pd+2]>[C:13]([CH:10]1[CH2:11][CH2:12][NH:8][CH2:9]1)([O:15][CH2:16][CH3:17])=[O:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)C(=O)OCC
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue chromatographed through alumina

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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